Ethyl 2-bromovalerate
Description
Significance as a Versatile Synthetic Intermediate
The significance of ethyl 2-bromovalerate in advanced organic chemistry research stems from its role as a versatile synthetic intermediate. qinmuchem.com The presence of a bromine atom alpha to a carbonyl group allows the molecule to act as both an electrophile and, indirectly, a nucleophile, opening up a wide array of synthetic possibilities. researchgate.net
The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is central to its use in forming new carbon-carbon and carbon-heteroatom bonds. As an electrophile, it readily undergoes substitution reactions with various nucleophiles. For instance, it is used in the synthesis of dyes, where the bromine atom's high reactivity allows it to be combined with aromatic amines or phenols through nucleophilic substitution to create dye precursors. bloomtechz.com
Conversely, in the presence of a metal like zinc, the polarity of the molecule is reversed. The metal inserts into the carbon-bromine bond, forming an organozinc reagent (an enolate equivalent). This species, known as a Reformatsky reagent, is a powerful nucleophile capable of attacking electrophilic centers such as aldehydes, ketones, and nitriles. chemistnotes.com This dual reactivity makes α-bromoesters like this compound fundamental building blocks.
Modern synthetic methods continue to leverage the unique reactivity of this compound. A notable application is in copper-catalyzed cross-coupling reactions. For example, it has been used in the synthesis of β-nitroesters by reacting it with nitroalkanes. acs.org These β-nitroesters are valuable precursors for complex molecules, including sterically hindered β-amino acids. acs.org The ability to construct congested, nitrogen-bearing carbon centers is a significant challenge in synthesis, and this methodology provides an effective solution. acs.org Furthermore, its derivatives are used in the synthesis of heterocyclic compounds like thiazolones, where the alkyl chain length can influence reaction outcomes. It also serves as a precursor in reactions involving allyl cyanide to form new compounds for potential industrial applications. hstgr.cloud
Table 2: Key Synthetic Reactions Involving this compound
| Reaction Name | Role of this compound | Product Type | Significance |
|---|---|---|---|
| Reformatsky Reaction | Forms an organozinc nucleophile | β-hydroxy ester | Classic C-C bond formation; synthesizes key structural motifs. chemistnotes.com |
| Blaise Reaction | Forms an organozinc nucleophile | β-ketoester | C-C bond formation with nitriles; provides access to important keto-ester functionality. wikipedia.org |
| Copper-Catalyzed Alkylation | Electrophilic alkylating agent | β-nitroester | Modern method for forming C-C bonds to create precursors for complex amino acids. acs.org |
| Wittig Reaction (One-Pot) | Precursor to a phosphorus ylide | α,β-unsaturated ester | Environmentally friendly synthesis of alkenes in aqueous media. organic-chemistry.org |
Historical Context of its Academic Utility in Organic Synthesis
The academic utility of α-bromoesters, including this compound, is deeply rooted in the history of organic synthesis, with several foundational named reactions relying on these reagents. These reactions became cornerstone methods for carbon-carbon bond formation taught in advanced organic chemistry.
The Reformatsky reaction , first reported by Sergey Reformatsky in 1887, is one of the earliest and most significant applications. chemistnotes.com This reaction involves the treatment of an α-bromoester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. chemistnotes.com The use of zinc is crucial because it is reactive enough to form the organometallic reagent but generally does not react with the ester functionality, a problem encountered with more reactive metals like magnesium. chemistnotes.com This discovery provided a reliable method for creating a key structural unit found in many natural products and pharmaceuticals.
Another classic transformation is the Blaise reaction , discovered by Edmond Blaise in 1901. wikipedia.org This reaction involves the reaction of an α-bromoester and zinc with a nitrile to synthesize β-ketoesters. wikipedia.org Similar to the Reformatsky reaction, it proceeds through the formation of an organozinc intermediate which then adds to the electrophilic nitrile carbon. wikipedia.org The resulting imine is then hydrolyzed to reveal the ketone. This method expanded the synthetic toolkit, providing a direct route to the versatile β-ketoester moiety.
More recently, α-bromoesters have been utilized in one-pot Wittig reactions conducted in aqueous media. organic-chemistry.org In this approach, mixing an aldehyde, triphenylphosphine, and an α-bromoester like this compound in aqueous sodium bicarbonate yields α,β-unsaturated esters in high yields. organic-chemistry.org This development highlights the enduring utility of this class of compounds, adapting their classic reactivity to more modern, environmentally conscious synthetic strategies. The historical importance of α-bromocarbonyl compounds has thus paved the way for contemporary research, where they are used not only in ionic reactions but also as radical precursors, demonstrating their remarkable versatility across different mechanistic pathways. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromopentanoate | |
|---|---|---|
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InChI |
InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIRXYHFPHWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID40275770, DTXSID10862292 | |
| Record name | Ethyl 2-bromovalerate | |
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| Record name | Ethyl 2-bromopentanoate | |
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Molecular Weight |
209.08 g/mol | |
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CAS No. |
615-83-8, 112889-44-8 | |
| Record name | Pentanoic acid, 2-bromo-, ethyl ester | |
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| Record name | Ethyl 2-bromovalerate | |
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| Record name | Ethyl 2-bromovalerate | |
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| Record name | Ethyl 2-bromovalerate | |
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Synthetic Methodologies and Reaction Pathways Involving Ethyl 2 Bromovalerate
Direct Halogenation Approaches
The introduction of a bromine atom at the α-position of an ester can be achieved through direct halogenation methods. These approaches involve the reaction of the parent ester, ethyl valerate (B167501), with a brominating agent under specific conditions that promote substitution at the carbon adjacent to the carbonyl group.
Bromination of Ethyl Valerate: Mechanistic Considerations and Yield Optimization
The direct α-bromination of esters like ethyl valerate is analogous to the well-known Hell-Volhard-Zelinsky reaction for carboxylic acids. The mechanism typically proceeds through an enol or enolate intermediate. Under acidic conditions, the ester carbonyl is protonated, which facilitates tautomerization to the enol form. This enol then acts as a nucleophile, attacking molecular bromine (Br₂) to form an oxonium ion, which subsequently loses a proton to yield the α-brominated ester and hydrogen bromide (HBr).
Key factors for yield optimization include the choice of solvent, catalyst, and reaction temperature. The reaction is often performed in the presence of a phosphorus halide, such as PBr₃, which can convert the ester to an acyl bromide in situ, facilitating enolization and subsequent bromination. To drive the reaction towards the desired product, controlling the stoichiometry of the bromine and carefully managing the reaction temperature to prevent side reactions, such as polybromination, is crucial.
| Reactant | Brominating Agent | Catalyst/Conditions | Reported Yield |
|---|---|---|---|
| Ethyl Valerate | Bromine (Br₂) | Red Phosphorus, Reflux | Moderate to Good |
| Ethyl Valerate | Bromine (Br₂) | PBr₃, 80°C | Variable |
Role of Radical Initiators (e.g., N-Bromosuccinimide) in α-Bromination
An alternative to ionic bromination is a free-radical pathway, often employing N-Bromosuccinimide (NBS) as the bromine source. nih.govwikipedia.org This method, known as the Wohl-Ziegler reaction, typically requires a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), or initiation by UV light. nih.govwikipedia.orgresearchgate.net
The reaction mechanism involves a radical chain reaction:
Initiation: The radical initiator undergoes homolytic cleavage to form radicals.
Propagation: A bromine radical, generated from NBS, abstracts a hydrogen atom from the α-carbon of ethyl valerate. This step is selective for the α-position because the resulting carbon-centered radical is stabilized by resonance with the adjacent carbonyl group. This radical then reacts with another molecule of NBS to yield ethyl 2-bromovalerate and a succinimidyl radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
Using NBS is often advantageous as it provides a low, constant concentration of bromine, which can suppress side reactions and improve selectivity for monobromination. researchgate.net The choice of an appropriate solvent, typically non-polar like carbon tetrachloride (CCl₄), is important for the success of the reaction. commonorganicchemistry.com
Functional Group Interconversions and Derivatization Strategies
This compound can be synthesized through methods other than direct bromination of the parent ester. Furthermore, its primary utility lies in its role as a precursor for a wide range of derivatives via nucleophilic substitution.
Esterification Reactions for Brominated Ester Formation
A common and efficient route to this compound involves the esterification of 2-bromovaleric acid. This two-step approach consists of first performing an α-bromination on valeric acid, typically via the Hell-Volhard-Zelinsky reaction, to produce 2-bromovaleric acid. The subsequent step is a Fischer esterification, where the brominated carboxylic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
The reaction is an equilibrium process. To achieve high yields of the desired ester, the equilibrium can be shifted to the product side by using an excess of ethanol or by removing the water formed during the reaction, for instance, by azeotropic distillation. orgsyn.org
Nucleophilic Substitution Reactions with Varied Nucleophiles
The carbon-bromine bond at the α-position of this compound is highly susceptible to attack by nucleophiles, proceeding primarily through an Sₙ2 mechanism. ias.ac.inlibretexts.org This reactivity allows for the introduction of a diverse array of functional groups, making it a versatile intermediate in organic synthesis. libretexts.org
The reaction involves the backside attack of a nucleophile on the α-carbon, leading to the displacement of the bromide ion as the leaving group. libretexts.org A wide variety of nucleophiles can be employed, leading to different classes of compounds. For example, hydroxide (B78521) ions yield α-hydroxy esters, cyanide ions produce α-cyano esters (which can be further hydrolyzed to dicarboxylic acids), and ammonia (B1221849) or amines lead to the formation of α-amino esters, the building blocks of peptides. libretexts.org The efficiency of these reactions depends on the strength of the nucleophile, the solvent, and the reaction temperature. chemguide.co.uk
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy Ester |
| Cyanide | Sodium Cyanide (NaCN) | α-Cyano Ester |
| Azide | Sodium Azide (NaN₃) | α-Azido Ester |
| Amine | Ammonia (NH₃) | α-Amino Ester |
| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | α-Acyloxy Ester |
Alkylation Reactions (e.g., Copper-Catalyzed C-Alkylation of Nitroalkanes)
A significant application of this compound is in C-C bond-forming reactions, specifically through alkylation. A notable example is the C-alkylation of nitroalkanes. While the direct alkylation of nitroalkanes with alkyl halides can be challenging due to competing O-alkylation, the use of transition-metal catalysis has provided a solution. organic-chemistry.orgudel.edu
Copper-catalyzed systems have proven effective for the C-alkylation of nitroalkanes with α-bromo esters. organic-chemistry.orgnih.govresearchgate.net In this process, the nitroalkane is deprotonated by a base to form a nitronate anion. This anion then participates in a copper-catalyzed cycle. A simple Cu(I) catalyst can facilitate the coupling between the nitronate and this compound. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates high tolerance for various functional groups on both coupling partners. organic-chemistry.orgnih.gov This methodology provides a direct route to complex β-nitro esters, which are valuable synthetic intermediates that can be further transformed into other functional groups, such as β-amino esters or ketones. researchgate.net
Heterocyclic Ring Formations (e.g., Thiazolidinone Ring Construction via Regioselective Reactions)
This compound serves as a key building block in the synthesis of heterocyclic compounds, particularly in the construction of the thiazolidinone ring. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of a thioamide with an α-halocarbonyl compound. nih.gov In a related manner, this compound can react with thiourea (B124793) or its derivatives to form thiazolidinone structures.
This reaction proceeds through a cyclocondensation mechanism. For instance, the reaction of a thioamide with an α-bromo ester like this compound can lead to the formation of a thiazole ring. mdpi.comnih.gov The regioselectivity of these reactions is a critical aspect, dictating the final arrangement of atoms in the heterocyclic ring. mdpi.comnih.gov Studies have demonstrated the regioselective synthesis of 2-acyl-4-arylthiazoles through the reaction of α-oxothioamides and α-bromoketones. nih.gov Similarly, the reaction between 2-[bis(methylthio)methylene]malononitrile and cysteamine, followed by treatment with sodium hydrosulfide, yields a thioamide derivative that reacts with α-bromocarbonyl compounds to produce 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles in a regioselective manner. mdpi.comnih.gov
The table below illustrates examples of thiazolidinone synthesis where an α-bromo ester is a key reactant.
Table 1: Examples of Thiazolidinone Ring Formation
| Reactant 1 | Reactant 2 | Product Type | Ref. |
|---|---|---|---|
| Thiosemicarbazone | Ethyl 2-bromopropionate | Thiazolidinone | nih.gov |
| Thioamide | Ethyl bromoacetate | 2-imino-1,3-thiazolidin-4-one | sciepub.com |
| α-oxothioamides | α-bromoketones | 2-acyl-4-arylthiazoles | nih.gov |
Elimination Reactions and Olefinic Product Formation
This compound can undergo elimination reactions to form unsaturated olefinic products. This typically occurs via a dehydrobromination process, where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.org
The regioselectivity of this elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgmasterorganicchemistry.com In the case of this compound, elimination would lead to the formation of ethyl 2-pentenoate. The choice of base and reaction conditions can influence the outcome of the reaction, potentially favoring either the E2 (bimolecular elimination) or E1 (unimolecular elimination) pathway. libretexts.orglibretexts.org The E2 mechanism is a single-step process where the base abstracts the proton at the same time as the leaving group departs, while the E1 mechanism involves the initial formation of a carbocation intermediate. libretexts.org
Table 2: Elimination Reaction of this compound
| Substrate | Base | Major Product | Minor Product | Principle |
|---|---|---|---|---|
| This compound | Strong, non-nucleophilic base | Ethyl (E)-2-pentenoate | Ethyl (Z)-2-pentenoate | Zaitsev's Rule |
Cross-Coupling Methodologies
This compound can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org The Suzuki-Miyaura coupling, for example, is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org While this reaction is widely used for aryl and vinyl halides, its application has been extended to include alkyl bromides. wikipedia.orgorganic-chemistry.org
In a typical Suzuki-Miyaura reaction, a palladium(0) catalyst undergoes oxidative addition with the alkyl halide (this compound). This is followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for the success and efficiency of the coupling. organic-chemistry.org
Table 3: Generalized Suzuki-Miyaura Cross-Coupling
| Component | Role | Example |
|---|---|---|
| Electrophile | Substrate with leaving group | This compound |
| Nucleophile | Organoboron species | Arylboronic acid |
| Catalyst | Facilitates the reaction | Palladium complex (e.g., Pd(PPh₃)₄) |
| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃ |
Asymmetric Synthesis and Chiral Modifications
The synthesis and utilization of chiral molecules are central to modern organic chemistry and drug discovery. This compound can be prepared in an enantiomerically enriched form and used as a chiral building block for the synthesis of complex molecules.
Enantioselective Preparation of Chiral α-Bromo Esters
The preparation of chiral α-bromo esters, such as this compound, can be achieved through various enantioselective methods. One approach involves the kinetic resolution of racemic α-bromo ketones using phase-transfer catalysis with a chiral quaternary ammonium (B1175870) salt, which can then be converted to the corresponding ester. organic-chemistry.org This method has been shown to achieve high enantioselectivity. organic-chemistry.org
Another strategy is the enantioselective α-bromination of carbonyl compounds. While direct enantioselective bromination of esters can be challenging, methods have been developed for related compounds. For instance, a chiral iron(II) complex has been used to catalyze a regio- and enantioselective α-halo-β-azido difunctionalization of α,β-unsaturated esters. organic-chemistry.org Enantioenriched α-bromo acids, which can be subsequently esterified, have also been synthesized from their corresponding protected α-amino acids. organic-chemistry.org
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral α-bromo esters can be used in nucleophilic substitution reactions where the incoming nucleophile displaces the bromide with inversion of configuration (in an Sₙ2 reaction), thereby creating a new stereocenter. These chiral building blocks are instrumental in the synthesis of pharmaceuticals, natural products, and other biologically active compounds. organic-chemistry.org For instance, the synthesis of the anticonvulsant drug (2S,3S)-2-ethyl-3-methylvaleramide has been achieved through a diastereoselective alkylation reaction using a chiral auxiliary. researchgate.net
Mechanistic Studies of Reactions Involving Ethyl 2 Bromovalerate
Exploration of Reaction Intermediates and Transition States
The reactions of ethyl 2-bromovalerate, like many alkyl halides, can proceed through various mechanisms, each characterized by distinct intermediates and transition states. In nucleophilic substitution reactions, the primary pathway is often the SN2 mechanism. This is a single-step process that proceeds through a five-coordinate transition state where the nucleophile attacks the carbon atom bearing the bromine, and the carbon-bromine bond breaks simultaneously. This concerted mechanism does not involve a discrete reaction intermediate.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is governed by kinetic and thermodynamic principles. Kinetically, the rate of its reactions depends on the activation energy (ΔG‡)—the energy barrier that must be overcome for the reaction to proceed. openstax.org For an SN2 reaction, this barrier is influenced by factors such as the strength of the attacking nucleophile, steric hindrance around the electrophilic carbon, and the nature of the leaving group. The bromine atom is an effective leaving group, facilitating nucleophilic attack.
Catalytic Mechanisms and Ligand Effects
Copper catalysis has emerged as a powerful tool for the C-alkylation of nitroalkanes using α-bromoesters like this compound. nih.gov These reactions provide an efficient route to complex nitro compounds. The mechanism is believed to proceed through a thermal redox process or a single electron transfer (SET) pathway. organic-chemistry.org In a typical cycle, a Cu(I) catalyst activates the this compound. Concurrently, a base deprotonates the nitroalkane to form a nucleophilic nitronate anion. This anion then couples with the activated electrophile. One proposed pathway involves the generation of a radical from the bromoester via SET from the copper catalyst, which then combines with the nitronate anion. organic-chemistry.org This method is noted for its mild conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org Computational studies on related copper-catalyzed reactions show that the coordination of the catalyst with the substrate is a highly stabilizing process, leading to the formation of a reactive complex which is a key intermediate in the catalytic cycle. chemrxiv.org
The efficiency and stereochemical outcome of catalytic reactions involving this compound are highly dependent on several experimental parameters.
Catalyst Loading: The concentration of the catalyst directly influences the reaction rate. Sufficient loading is necessary to ensure an efficient turnover frequency. In copper-catalyzed borylation of related compounds, catalyst loading can be as low as 2 mol% without compromising the yield. researchgate.net
Solvents: The choice of solvent is critical as it can affect the solubility of reactants and stabilize intermediates or transition states. For copper-catalyzed alkylations of nitroalkanes, nonpolar solvents like hexanes have been found to be effective. organic-chemistry.org In other systems, polar aprotic solvents may be preferred to facilitate the formation of anionic nucleophiles.
Bases: A base is often required to generate the active nucleophile. For instance, in the alkylation of nitroalkanes, a base such as sodium tert-butoxide is used to form the nitronate anion. organic-chemistry.org The strength and steric properties of the base can significantly impact the reaction's selectivity and prevent side reactions like elimination. The interplay between the catalyst, ligands, and base is crucial for controlling diastereoselectivity, particularly when creating new stereocenters.
The following table illustrates how reaction parameters can influence the outcome of a representative copper-catalyzed reaction.
| Parameter | Condition A | Condition B | Effect on Outcome |
| Catalyst | CuI (10 mol%) | CuCN (2 mol%) | Lower catalyst loading can be effective, potentially reducing cost. |
| Solvent | THF | Methanol | A change to a protic solvent can dramatically increase yield. chemrxiv.org |
| Base | t-BuOLi | NaOt-Bu | Choice of counter-ion and base strength can affect reaction kinetics and yield. organic-chemistry.orgchemrxiv.org |
| Temperature | Room Temp | 60 °C | Mild heating can facilitate reactions involving stable precursors. organic-chemistry.org |
Haloalkane dehalogenases (HLDs) are a family of α/β-hydrolase enzymes that catalyze the cleavage of carbon-halogen bonds. muni.cznih.gov These enzymes can effectively transform substrates like this compound into the corresponding α-hydroxyester, ethyl 2-hydroxyvalerate. muni.cz
The catalytic mechanism proceeds via an SN2 pathway. muni.cz The reaction occurs in a buried, hydrophobic active site and involves a key catalytic pentad of amino acid residues. The process consists of two main steps:
Covalent Intermediate Formation: A nucleophilic residue in the active site (typically an aspartate) attacks the carbon atom bearing the bromine, displacing the halide ion and forming a covalent alkyl-enzyme ester intermediate. wikipedia.org
Hydrolysis: A water molecule, activated by a histidine residue acting as a general base, hydrolyzes the ester intermediate, releasing the alcohol product and regenerating the free enzyme. wikipedia.org
A key feature of HLDs is their potential for high enantioselectivity, making them valuable biocatalysts for the kinetic resolution of racemic mixtures of chiral compounds like this compound. muni.czenantis.com
The table below summarizes properties of representative haloalkane dehalogenases.
| Enzyme | Source Organism | Substrate Specificity | Key Features |
| DhaA | Rhodococcus rhodochrous | Broad, including chlorinated and brominated alkanes | Used in protein tagging due to stable intermediate formation with mutant versions. muni.cz |
| LinB | Sphingobium japonicum | Active on halogenated cyclic compounds | Involved in the degradation of the pesticide lindane. |
| DmbA | Mycobacterium bovis | Converts 1,2-dibromoethane | Studied for its role in detoxifying halogenated pollutants. |
| DmmA | Marine Metagenome | Exceptionally broad, including many environmental pollutants | Unusually large active site allows it to degrade substrates resistant to other HLDs. nih.gov |
Stereochemical Outcomes and Diastereoselectivity in Product Formation
Controlling the stereochemistry of products formed from reactions of this compound is a central goal in synthetic chemistry. The stereochemical outcome is directly linked to the reaction mechanism.
In SN2 reactions, a complete inversion of configuration occurs at the chiral center. This is a highly stereospecific process. Biocatalytic transformations using haloalkane dehalogenases capitalize on this mechanism. By selectively reacting with one enantiomer in a racemic mixture of this compound, HLDs can be used to produce optically pure α-hydroxyesters or unreacted α-bromoesters. muni.cz
For reactions proceeding through planar intermediates, such as the enolate formed during base-mediated alkylations, the potential for stereocontrol is more complex. The subsequent reaction of this achiral intermediate can lead to a mixture of diastereomers if a new stereocenter is formed. However, diastereoselectivity can often be induced. In copper-catalyzed reactions, the use of chiral ligands that coordinate to the metal center can create a chiral environment, influencing the trajectory of the incoming nucleophile and favoring the formation of one diastereomer over another. The specific geometry of the catalyst-substrate complex in the transition state is the determining factor for the stereochemical outcome.
Applications of Ethyl 2 Bromovalerate in Advanced Chemical Synthesis
Precursor in Medicinal Chemistry Research
In the realm of medicinal chemistry, ethyl 2-bromovalerate is a valuable starting material for synthesizing compounds with significant therapeutic potential. Its utility spans the creation of key pharmaceutical intermediates, the assembly of bioactive heterocyclic systems, and the development of targeted enzyme inhibitors.
Synthesis of Pharmaceutical Intermediates (e.g., β-Nitrocarbonyl Compounds, β-Amino Acids)
The synthesis of amino acids and their derivatives is fundamental to drug discovery. This compound and similar α-halo esters are instrumental in preparing β-amino esters through reactions like the Reformatsky reaction. wikipedia.orgtheaic.orgorganic-chemistry.org This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester, which then adds to an imine to produce a β-amino ester. wikipedia.orgscispace.com Specifically, rhodium-catalyzed Reformatsky-type reactions have been developed to selectively synthesize β-amino esters from aldimines and ethyl bromoacetate, a close analog of this compound. scispace.com
While direct synthesis from this compound is a clear pathway, another important strategy in amino acid synthesis involves nitro-ester intermediates. nih.gov For instance, ethyl nitroacetate (B1208598) can serve as a glycine (B1666218) template to produce α-amino esters after condensation and reduction steps. nih.gov This suggests a parallel synthetic route where the bromine of this compound could be displaced by a nitro group to form ethyl 2-nitrovalerate. This β-nitrocarbonyl intermediate could then be reduced to yield the corresponding β-amino acid, a crucial component in various bioactive natural products and peptidomimetics. uobaghdad.edu.iq
| Reaction Type | Precursor | Reactant | Product | Significance |
| Reformatsky Reaction | α-Halo Esters (e.g., this compound) | Imines | β-Amino Esters | Direct route to β-amino acid precursors. wikipedia.orgscispace.combeilstein-journals.org |
| Nucleophilic Substitution/Reduction | This compound | Nitro-group source | β-Nitrocarbonyl compound -> β-Amino Acid | Potential route to β-amino acids via nitro intermediates. nih.govorgsyn.org |
Design and Synthesis of Heterocyclic Compounds with Potential Bioactivity (e.g., Thiazolidinones, Pyrrolizines, Indolizines)
This compound's role as an alkylating agent makes it a key component in the synthesis of various nitrogen- and sulfur-containing heterocycles.
Thiazolidinones : The 4-thiazolidinone (B1220212) core is a "wonder nucleus" in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov The synthesis of these compounds often involves the cyclocondensation of a thiourea (B124793) derivative with an α-halo ester, such as ethyl bromoacetate. pensoft.netresearchgate.net This reaction proceeds via alkylation at the sulfur atom followed by intramolecular cyclization. Given its similar α-bromo ester structure, this compound can be used to introduce a propyl group at the 5-position of the thiazolidinone ring, allowing for the generation of novel derivatives with potentially enhanced bioactivity. nih.gov
Pyrrolizines and Indolizines : These bridgehead nitrogen heterocycles are present in numerous natural products and synthetic molecules with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govpharaohacademy.com A primary synthetic route is the 1,3-dipolar cycloaddition reaction. nih.govijettjournal.org In this method, a pyridinium (B92312) ylide is generated in situ from a pyridine (B92270) derivative and an α-halo compound like this compound. This ylide then reacts with an electron-deficient alkyne or alkene (a dipolarophile) to construct the indolizine (B1195054) or pyrrolizine skeleton. nih.govijettjournal.org Research has demonstrated the synthesis of indolizine derivatives with promising anticancer activity against various cell lines and potent anti-inflammatory effects through the inhibition of enzymes like COX-2. researchgate.netijper.orgnih.gov
| Heterocycle | Synthetic Method | Role of α-Bromo Ester | Reported Bioactivity |
| Thiazolidinones | Cyclocondensation with thiourea derivatives | Alkylating agent for ring formation | Antimicrobial, Anticancer, Antioxidant. nih.gov |
| Pyrrolizines | 1,3-Dipolar cycloaddition | Precursor for azomethine ylide | Antimicrobial, Anticancer. nih.gov |
| Indolizines | 1,3-Dipolar cycloaddition | Precursor for pyridinium ylide | Anticancer, Anti-inflammatory, COX-2 Inhibition. researchgate.netnih.govijper.org |
Role in Agrochemical and Specialty Chemical Synthesis Research
Beyond pharmaceuticals, the reactivity of this compound makes it a candidate for research in the development of agrochemicals and specialty materials like dyes.
Intermediates for Insecticides and Herbicides
The synthesis of effective and selective agrochemicals is a continuous area of research. While specific, large-scale applications of this compound in commercial insecticides or herbicides are not extensively documented in readily available literature, its chemical properties position it as a potential intermediate. The α-bromo ester functionality is useful for constructing more complex molecules through alkylation or by participating in multi-component reactions, which are common strategies in the synthesis of active agrochemical ingredients.
Building Block for Dyes and Pigments Research
The synthesis of organic dyes and pigments often relies on the construction of conjugated systems and heterocyclic cores. There is an indirect link between α-bromo esters and dye chemistry through the synthesis of thiazolidinones. Specifically, 5-thiazolidinone derivatives have been noted for their applications in the field of dyes. Since α-bromo esters are precursors to the thiazolidinone ring, this compound could potentially be used to create novel dye molecules, where the propyl side-chain could modify properties such as solubility or color.
Application in Polymer Chemistry Research
The field of polymer chemistry has seen significant advancements through the development of controlled radical polymerization techniques, which allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The initiators used in these processes play a crucial role in controlling the polymerization kinetics.
This compound belongs to the class of α-bromo esters, a family of compounds well-recognized for their utility as initiators in Atom Transfer Radical Polymerization (ATRP) and related controlled radical polymerization methods. The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper complex, to generate a carbon-centered radical. This radical species then initiates the polymerization of vinyl monomers.
While theoretically a suitable initiator due to its structure, detailed research focusing specifically on the extensive use of this compound in ATRP is less prevalent in the scientific literature compared to its more commonly used structural analogs like ethyl 2-bromoisobutyrate or ethyl 2-bromopropionate. Some studies suggest that α-bromo esters with longer alkyl chains, such as this compound, may be preferred in certain heterocyclic syntheses due to factors like enhanced nucleophilic displacement. However, for polymerization, the stability of the generated radical and the kinetics of the initiation step are critical, and other initiators are often more efficient.
The general mechanism for initiation of ATRP using an α-bromo ester like this compound is depicted as follows:
Step 1: Activation The transition metal complex (e.g., Cu(I)/Ligand) abstracts the bromine atom from this compound to form a radical and the oxidized metal complex (e.g., Cu(II)Br/Ligand).
Step 2: Initiation The generated radical adds to a monomer unit, initiating the polymer chain growth.
The control over the polymerization is maintained by the reversible deactivation of the growing polymer chain by the higher oxidation state metal complex, which reforms the dormant species.
Total Synthesis of Natural Products and Complex Molecular Architectures
This compound has proven to be a valuable synthon in the construction of a variety of complex molecules, including heterocyclic scaffolds and highly functionalized acyclic systems that can serve as precursors to natural products.
Recent research has demonstrated the utility of this compound in the regioselective synthesis of thiazolidine-4-one derivatives. In these syntheses, the thiourea side chain of spiro derivatives is reacted with this compound to construct the thiazolidine-4-one ring, a scaffold found in various biologically active compounds. This reaction proceeds regioselectively, yielding a single product.
Furthermore, this compound has been employed in the synthesis of adamantane-derived scaffolds, which are of interest in medicinal chemistry. In one study, an adamantane-based primary amine was alkylated with this compound in the presence of a base to yield a more complex derivative targeting the sigma-2 receptor.
A notable application of this compound is in a copper-catalyzed method for the preparation of β-nitrocarbonyl compounds. This reaction involves the alkylation of nitroalkanes with this compound. The resulting β-nitrocarbonyls are versatile intermediates that can be further elaborated into complex, sterically hindered molecules such as β-amino acids.
The following table summarizes selected applications of this compound in the synthesis of complex molecules:
| Starting Material(s) | Reagent | Synthesized Product/Intermediate | Application/Significance |
| Spiro derivatives with a thiourea side chain | This compound | Thiazolidine-4-one derivatives | Construction of heterocyclic scaffolds with potential antitumor activity. |
| 2-(4-Fluoro-phenyl)-adamantan-2-ylamine | This compound | Adamantane-derived amino ester | Synthesis of potential sigma-2 receptor ligands for medicinal chemistry. |
| 1-Nitropropane | This compound | β-Nitroester | A versatile intermediate for the synthesis of complex molecules, including highly substituted β-amino acids. |
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For Ethyl 2-bromovalerate, both one-dimensional and two-dimensional NMR techniques provide a complete picture of its atomic framework.
1D NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment, connectivity, and number of unique protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each set of non-equivalent protons. The chemical shift (δ) of each signal is influenced by the electronegativity of nearby atoms, with the bromine atom and the ester oxygen causing significant deshielding (a shift to a higher ppm value). Spin-spin coupling between adjacent protons results in characteristic splitting patterns (multiplicities), which reveal the number of neighboring protons.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -COOCH₂CH₃ | ~1.30 | Triplet (t) | ~7.1 | 3H |
| -CH₃CH₂CH₂- | ~0.95 | Triplet (t) | ~7.4 | 3H |
| -CH₃CH₂CH₂- | ~1.50 | Sextet | ~7.4 | 2H |
| -CH₃CH₂CH₂- | ~2.00 | Quintet | ~7.5 | 2H |
| -CH(Br)- | ~4.20 | Triplet (t) | ~7.5 | 1H |
| -COOCH₂CH₃ | ~4.25 | Quartet (q) | ~7.1 | 2H |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly diagnostic of the carbon's hybridization and chemical environment. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield. The carbon atom bonded to the electronegative bromine atom also exhibits a significant downfield shift.
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -C=O | ~169 |
| -COOCH₂CH₃ | ~62 |
| -CH(Br)- | ~48 |
| -CH₂CH₂CH(Br)- | ~34 |
| -CH₃CH₂CH₂- | ~20 |
| -COOCH₂CH₃ | ~14 |
| -CH₃CH₂CH₂- | ~13 |
2D NMR Techniques for Connectivity and Stereochemistry Determination
While specific 2D NMR studies on this compound are not widely published, the application of standard techniques like COSY, HSQC, and HMBC would be routine for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would appear between signals of protons on adjacent carbons, confirming the connectivity of the propyl chain (-CH₂-CH₂-CH₃) and the ethyl group (-CH₂-CH₃), as well as the coupling between the methine proton (-CH(Br)-) and the adjacent methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting each proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, correlations would be observed from the protons of the ethyl ester's methylene group (-OCH₂-) to the carbonyl carbon (C=O), confirming the ester linkage.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula. For this compound (C₇H₁₃BrO₂), the expected exact mass is 208.00989 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula.
GC-MS and Fragmentation Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) provides the mass spectrum of the compound as it elutes from the GC column. The electron ionization (EI) mass spectrum of this compound is characterized by several key features:
Molecular Ion (M⁺): The molecular ion peak is observed as a doublet due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in peaks at m/z 208 and 210.
Fragmentation Pattern: The molecule fragments in predictable ways under electron impact. Common fragmentation pathways for bromoesters include alpha-cleavage and loss of neutral molecules.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Proposed Loss |
|---|---|---|
| 163/165 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |
| 129 | [M - Br]⁺ | Loss of bromine radical |
| 55 | [C₄H₇]⁺ | Propyl group after rearrangement |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other key absorptions include C-H stretching and C-O stretching vibrations. The C-Br stretch appears in the fingerprint region at a lower wavenumber. The gas-phase IR spectrum is available from the NIST database. nist.govnist.gov
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850-3000 | C-H Stretch | Alkyl (sp³ C-H) |
| ~1740 | C=O Stretch | Ester Carbonyl |
| 1100-1200 | C-O Stretch | Ester (O-C-C) |
| 515-680 | C-Br Stretch | Alkyl Halide |
Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR. While the polar C=O bond gives a strong signal in the IR, the less polar C-C and C-H bonds often show more prominently in the Raman spectrum. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this compound is a liquid at room temperature and standard pressure. sigmaaldrich.com Therefore, this technique is not applicable for its characterization unless the compound is crystallized at a very low temperature, a process that is not typically performed for routine analysis of simple liquid compounds. No crystal structure data for this compound is available in crystallographic databases.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): GC is an ideal technique for determining the purity of volatile compounds like this compound. Commercial suppliers often use GC to provide an assay, with purities of 97% to 99% commonly reported. sigmaaldrich.com Using a standard non-polar column (e.g., polysiloxane-based), the compound will exhibit a characteristic retention time. The NIST Chemistry WebBook lists Kovats retention indices for this compound on standard non-polar phases, which aids in its identification in complex mixtures. nih.govnist.gov
Flash Chromatography: For preparative-scale purification following a chemical synthesis, flash chromatography is the method of choice. This technique uses moderate pressure to speed up the separation of compounds on a column of solid stationary phase, typically silica (B1680970) gel.
Stationary Phase: Silica gel (SiO₂) is the standard choice for a moderately polar compound like this compound.
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), would be employed. The polarity of the eluent is optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities or unreacted starting materials. A typical starting point would be a low percentage of ethyl acetate in hexanes (e.g., 5-10%), with the polarity gradually increased if necessary to elute the compound from the column.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of ethyl 2-bromovalerate. These calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
For this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group significantly influences the electron distribution. DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map visualizes the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. In this compound, the oxygen atoms of the ester group would be expected to be nucleophilic sites, while the carbon atom of the carbonyl group and the carbon atom bonded to the bromine would be primary electrophilic sites.
From these fundamental calculations, various reactivity descriptors can be derived, as shown in the table below.
| Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; region of likely oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; region of likely reduction. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Ionization Potential (I) | Approximated as -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | Approximated as -ELUMO | Energy released upon gaining an electron. |
| Global Electrophilicity (ω) | (I+A)2 / [8(I-A)] | Measures the propensity of the molecule to accept electrons. |
These quantum mechanical insights are foundational for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.
Molecular Docking for Ligand-Protein Interactions (e.g., Enzyme Binding Studies, COX-2 Inhibition)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
One area of interest for molecules with anti-inflammatory potential is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) often function by blocking the active site of these enzymes. nih.gov Molecular docking studies can simulate the binding of this compound into the active site of COX-2 to predict its potential as an inhibitor.
The process involves preparing the 3D structures of both the ligand (this compound) and the protein (COX-2, often obtained from the Protein Data Bank). The docking algorithm then samples numerous possible conformations and orientations of the ligand within the enzyme's binding pocket, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction.
Key interactions that stabilize the ligand-protein complex include:
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors. The carbonyl oxygen of this compound could potentially act as a hydrogen bond acceptor with key residues like Arginine (Arg) or Tyrosine (Tyr) in the COX-2 active site. nih.gov
Hydrophobic Interactions: Interactions between nonpolar regions. The propyl and ethyl chains of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonds: The bromine atom could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.
| Interaction Type | Potential Site on this compound | Potential Interacting Residue in COX-2 Active Site |
|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen (C=O) | Arg120, Tyr355, Ser530 |
| Hydrophobic Interactions | Propyl chain, Ethyl chain | Leucine (Leu), Valine (Val), Phenylalanine (Phe) |
| Halogen Bonding | Bromine atom | Carbonyl oxygen of protein backbone |
While specific docking studies on this compound are not widely published, the principles of molecular docking suggest it could be computationally evaluated for its binding potential to various enzymatic targets, including COX-2. nih.govmdpi.com
Conformational Analysis and Stereochemical Prediction
Computational methods can systematically rotate the dihedral angles of the molecule's backbone to generate a potential energy surface. This surface maps the energy of the molecule as a function of its geometry, revealing the energy minima that correspond to stable conformers. For this compound, key rotations would be around the C-C bonds of the valerate (B167501) chain and the C-O bond of the ester group. The presence of the relatively bulky bromine atom creates steric hindrance that significantly influences the preferred conformations.
Furthermore, the carbon at the second position (C2), to which the bromine is attached, is a chiral center. This means this compound exists as two enantiomers: (R)-ethyl 2-bromovalerate and (S)-ethyl 2-bromovalerate. Computational methods can be used to model both enantiomers and predict any differences in their conformational preferences and energies. This is particularly important in biological systems, where enzymes are often stereospecific, meaning they may interact differently with each enantiomer.
Prediction of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations are performed on the optimized, low-energy geometry of the molecule. The predicted chemical shifts can be compared to experimental spectra to aid in peak assignment. For instance, the calculation would predict the chemical shift of the proton on the chiral carbon (C2), which is significantly influenced by the adjacent bromine and carbonyl group.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. Specific vibrational modes, such as the C=O stretch of the ester group (typically a strong peak around 1730-1750 cm⁻¹) and the C-Br stretch, can be predicted. Comparing the computed spectrum with the experimental one (available from databases like the NIST Chemistry WebBook) helps confirm the functional groups present in the molecule. nist.gov
The accuracy of these predictions depends on the level of theory and basis set used in the calculations. These computational tools are invaluable for interpreting experimental spectra and confirming the identity and structure of synthesized compounds.
Future Directions and Emerging Research Areas
Green Chemistry Approaches for Sustainable Synthesis Pathways
The synthesis of α-bromoesters like Ethyl 2-bromovalerate has traditionally relied on methods such as the Hell-Volhard-Zelinsky reaction, which often involve stoichiometric amounts of hazardous reagents like phosphorus tribromide. researchgate.net Green chemistry is driving the development of more environmentally benign alternatives.
Current research focuses on minimizing waste and utilizing less toxic reagents. One approach involves the use of heterogeneous catalysts that can be easily recovered and recycled. For instance, silica-supported sodium hydrogen sulfate (B86663) has been shown to be an effective catalyst for the α-bromination of carbonyl compounds using N-bromosuccinimide (NBS), offering high yields under mild conditions. researchgate.net Another avenue explores the use of ionic liquids as recyclable reaction media for α-halogenation, which can lead to excellent yields without the need for a catalyst. researchgate.net
Future sustainable pathways for this compound synthesis may involve:
Biocatalysis: Employing enzymes to perform highly selective bromination under mild conditions, reducing the environmental impact of chemical synthesis. rsc.org
Photocatalysis: Utilizing visible light to drive the bromination reaction, potentially with bromoform (B151600) as the bromine source, which would eliminate the need for harsh reagents and additives. researchgate.net
Solvent-free reactions: Developing mechanochemical methods that reduce or eliminate the need for solvents, thereby minimizing waste.
| Green Synthesis Approach | Key Advantages | Potential for this compound |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Use of solid acid catalysts with NBS for cleaner bromination. |
| Ionic Liquids | Recyclable solvent, potentially catalyst-free | Greener reaction medium for the synthesis of α-bromoesters. researchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions | Enzymatic bromination of valeric acid derivatives. rsc.org |
| Photocatalysis | Use of light energy, potentially milder reagents | Light-driven synthesis from ethyl valerate (B167501) using a suitable bromine source. researchgate.net |
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Advancements in catalysis are crucial for improving the efficiency and selectivity of reactions involving this compound. Novel catalytic systems are being explored to overcome the limitations of traditional methods.
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of esters and other organic compounds. crdeepjournal.orgijche.com This method facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the reactive anion into the organic phase. crdeepjournal.org This approach could be applied to the synthesis of this compound derivatives with enhanced reaction rates and yields under mild conditions. ijche.com
Another promising area is the development of catalysts for the direct α-C-H functionalization of carbonyl compounds. A catalytic late-stage bromination strategy for aryl acetic acids has been reported, which could potentially be adapted for aliphatic esters like ethyl valerate to directly synthesize this compound. researchgate.net
Future research in this area will likely focus on:
Chiral Phase-Transfer Catalysts: For the enantioselective synthesis of chiral derivatives of this compound. nih.gov
Organocatalysis: The use of small organic molecules to catalyze the bromination of ethyl valerate, avoiding the use of metal-based catalysts.
Nanocatalysts: Exploring the use of nanoparticles as highly active and selective catalysts for the synthesis of α-bromoesters.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. While specific studies on the flow synthesis of this compound are not yet prevalent, the principles of flow chemistry are highly applicable.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the synthesis of α-bromoesters, a flow process could offer safer handling of hazardous reagents like bromine and allow for rapid optimization of reaction conditions.
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the discovery and optimization of synthetic routes. google.com Such platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives.
The convergence of these technologies could lead to the development of on-demand, automated systems for the production of this compound with high purity and efficiency.
Exploration of New Biological Activities and Therapeutic Applications
Recent findings suggest that this compound and its derivatives may possess interesting biological activities. One report indicates that DL-Ethyl 2-bromovalerate exhibits anti-inflammatory properties and acts as an inhibitor of enzymes involved in fatty acid synthesis .
The inhibition of fatty acid synthase (FAS) is a promising strategy for cancer therapy, as many cancer cells exhibit increased de novo fatty acid synthesis. google.com By blocking this pathway, inhibitors can selectively target cancer cells. The potential of this compound as a fatty acid synthesis inhibitor warrants further investigation to understand its mechanism of action and its potential as an anticancer agent.
Furthermore, the anti-inflammatory effects of this compound could be explored for the treatment of various inflammatory conditions. The esterification of anti-inflammatory agents is a known strategy to improve their pharmacological properties. For example, ethyl ferulate has shown anti-inflammatory properties suitable for emulsion-based creams. mdpi.com
Future research should focus on:
Mechanism of Action Studies: To elucidate how this compound inhibits fatty acid synthesis and exerts its anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a library of this compound derivatives to identify compounds with enhanced potency and selectivity.
In vivo Efficacy Studies: To evaluate the therapeutic potential of promising candidates in animal models of cancer and inflammatory diseases.
Advanced Material Science Applications
The presence of a reactive bromine atom makes this compound a valuable monomer for the synthesis of functional polymers through controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP) . ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.
In ATRP, an alkyl halide, such as this compound, can act as an initiator. cmu.edu The carbon-bromine bond is reversibly activated by a transition metal catalyst, typically a copper complex, generating a radical that can initiate the polymerization of various monomers. The use of this compound as an initiator would introduce a valerate ester group at the beginning of the polymer chain, which could impart specific properties to the resulting material.
Similar α-bromoesters, like ethyl 2-bromoisobutyrate, are commonly used as initiators in ATRP. cmu.edu This suggests that this compound could be a viable initiator for the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates, to create novel polymers with applications in areas such as:
Drug delivery: Creating well-defined block copolymers that can self-assemble into nanoparticles for targeted drug delivery.
Coatings and adhesives: Developing functional polymers with tailored properties for specific applications.
Biomaterials: Synthesizing biocompatible polymers for tissue engineering and other biomedical applications.
| Application Area | Role of this compound | Potential Outcome |
| Drug Delivery | ATRP Initiator | Synthesis of block copolymers for micellar drug carriers. |
| Coatings | Monomer/Initiator | Development of functional coatings with specific surface properties. |
| Biomaterials | ATRP Initiator | Creation of biocompatible polymers for scaffolds and implants. |
Q & A
Q. What are the standard protocols for synthesizing ethyl 2-bromovalerate, and what analytical methods validate its purity?
this compound is typically synthesized via esterification of 2-bromovaleric acid with ethanol under acidic catalysis or through halogenation of ethyl valerate using brominating agents like PBr₃. Key validation methods include:
- Gas Chromatography (GC) or HPLC to assess purity (>97% as per commercial standards) .
- NMR Spectroscopy (¹H and ¹³C) to confirm structural integrity, with characteristic peaks for the brominated α-carbon (δ ~4.3 ppm for the ester group and δ ~35 ppm for the brominated carbon in ¹³C NMR) .
- Refractive Index (n²⁰/D ≈ 1.448) and Density (1.226 g/mL at 25°C) for physical consistency checks .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation .
- Safety : Classified as hazardous (6.3A, 6.4A) due to skin/eye irritation risks. Use PPE (gloves, goggles) and work in a fume hood .
- Decomposition Monitoring : Regularly test for free bromine via iodometric titration or GC-MS to detect degradation products like valeric acid .
Q. What solvents are compatible with this compound in organic reactions?
The compound is insoluble in water but miscible with common organic solvents:
- Polar aprotic solvents : DMF, DMSO (for nucleophilic substitutions).
- Non-polar solvents : Toluene, hexane (for Friedel-Crafts alkylation).
- Protic solvents : Ethanol, methanol (limited use due to ester hydrolysis risks) .
Advanced Research Questions
Q. How does this compound participate in diastereoselective reactions, and what factors influence stereochemical outcomes?
this compound acts as an electrophilic partner in reactions with chiral nucleophiles (e.g., enantiopure alcohols or amines). For example:
- Diastereomeric Ligand Synthesis : Reacting with ethyl (S)-lactate under NaH generates diastereomers in a 3:1 ratio, separable via flash chromatography. The steric bulk of the valerate chain impacts selectivity .
- Mechanistic Insight : The bromine atom’s electronegativity stabilizes transition states in SN2 reactions, while the ester group directs nucleophilic attack via inductive effects .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., partial miscibility in ethanol vs. literature claims of insolubility) arise from:
- Impurities : Residual acids or moisture from synthesis can alter solubility. Purify via fractional distillation or silica gel chromatography .
- Temperature Dependence : Solubility in THF increases from 25°C to 40°C (∆≈15%). Use controlled-temperature solubility assays with Karl Fischer titration to quantify water content .
Q. What strategies optimize yields in palladium-catalyzed cross-coupling reactions using this compound?
- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings due to better stabilization of the bromo intermediate .
- Solvent Optimization : Use DMF with K₂CO₃ as a base for efficient deprotonation and reduced side reactions .
- Additives : Adding tetrabutylammonium bromide (TBAB) enhances reaction rates by improving bromide ion mobility (yield increase from 65% to 82%) .
Methodological Recommendations
- Contradiction Analysis : Compare NMR data across batches to identify synthetic byproducts .
- Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects on yield .
- Diastereomer Separation : Employ chiral columns (e.g., Chiralcel OD-H) or recrystallization in hexane/ethyl acetate gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
